2-(5-Methylfuran-2-yl)morpholine
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Overview
Description
“2-(5-Methylfuran-2-yl)morpholine” is a chemical compound with the molecular formula C9H13NO2 . It is a derivative of morpholine, a common motif in natural products and biologically relevant compounds .
Synthesis Analysis
The synthesis of morpholines, including “this compound”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a 5-methylfuran ring . The molecular weight of this compound is 167.21 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 167.21 . The density is predicted to be 1.066±0.06 g/cm3, and the boiling point is predicted to be 266.0±35.0 °C .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Efficient Synthesis Methods : Morpholine derivatives, including those similar to "2-(5-Methylfuran-2-yl)morpholine", have been synthesized using efficient methods that could be applied in the development of pharmaceuticals and bioactive molecules. For instance, an efficient synthesis method for potent antimicrobials through morpholine derivatives has been established, highlighting their significance in medicinal chemistry (Kumar et al., 2007).
Designer Scaffolds in Heterocyclic Chemistry : Morpholine derivatives serve as "chemical multitalents", demonstrating their utility in synthesizing valuable heterocyclic building blocks for further chemical transformations (Pandey et al., 2012).
Medicinal Chemistry and Pharmacology
Antioxidant and Anti-inflammatory Properties : Certain morpholine derivatives exhibit significant inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production, and display anti-inflammatory properties, suggesting their potential in treating conditions like gout and inflammation (Šmelcerović et al., 2013).
Neurokinin-1 Receptor Antagonism : Research on morpholine derivatives includes the development of compounds with neurokinin-1 receptor antagonist properties, indicating their relevance in treating conditions like depression and emesis (Harrison et al., 2001).
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-8(12-7)9-6-10-4-5-11-9/h2-3,9-10H,4-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYSQNTGGMCED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CNCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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